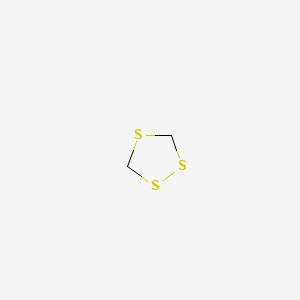

1,2,4-Trithiolane

描述

Structure

3D Structure

属性

CAS 编号 |

289-16-7 |

|---|---|

分子式 |

C2H4S3 |

分子量 |

124.3 g/mol |

IUPAC 名称 |

1,2,4-trithiolane |

InChI |

InChI=1S/C2H4S3/c1-3-2-5-4-1/h1-2H2 |

InChI 键 |

QHGFEUAAQKJXDI-UHFFFAOYSA-N |

SMILES |

C1SCSS1 |

规范 SMILES |

C1SCSS1 |

其他CAS编号 |

289-16-7 |

同义词 |

1,2,4-trithiolane |

产品来源 |

United States |

Foundational & Exploratory

The Enigmatic 1,2,4-Trithiolane: A Deep Dive into its Natural Occurrence, Biosynthesis, and Biological Significance in Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,4-Trithiolane, a cyclic organosulfur compound, is a fascinating yet under-researched natural product found in a select group of plants. This technical guide provides a comprehensive overview of the current knowledge surrounding the natural occurrence of this compound, its biosynthetic origins, and its potential biological activities. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development, aiming to stimulate further investigation into this intriguing molecule.

Natural Occurrence of this compound in the Plant Kingdom

This compound and its derivatives have been identified as volatile and semi-volatile constituents in several plant species, contributing to their characteristic aromas and flavors. The primary plant families known to produce these compounds are the Alliaceae and the Fabaceae, along with certain fungi.

Table 1: Quantitative Data on the Occurrence of this compound and its Derivatives in Various Plant Species

| Plant Species | Family | Plant Part | Compound | Concentration/Abundance | Reference(s) |

| Parkia speciosa (Stinky Bean) | Fabaceae | Seeds (uncooked) | This compound | 15.53% of cyclic polysulfides | [1] |

| Parkia speciosa (Stinky Bean) | Fabaceae | Seeds (cooked) | This compound | 0.21% to 10.60% of volatile components | [2] |

| Parkia speciosa (Stinky Bean) | Fabaceae | Seeds (headspace) | This compound | 4.75% of volatile components | |

| Lentinula edodes (Shiitake Mushroom) | Marasmiaceae | Fresh Mushroom | This compound | 9.8% of volatile compounds | |

| Allium cepa (Onion) | Alliaceae | Bulb | This compound | Reported, but not quantified | |

| Allium sativum (Garlic) | Alliaceae | Bulb | 3,4-Dimethylthiolane derivatives | Reported, but not quantified | [3] |

| Durio zibethinus (Durian) | Malvaceae | Fruit | 3,5-Dimethyl-1,2,4-trithiolane | Reported, but not quantified |

Biosynthesis of this compound: A Sulfur-Rich Pathway

The biosynthesis of this compound in plants, particularly in Allium species, is intricately linked to the metabolism of S-alk(en)yl-L-cysteine sulfoxides. The key enzyme in this pathway is alliinase, which is physically separated from its substrate in intact plant tissues. Upon tissue damage, such as cutting or crushing, alliinase comes into contact with S-alk(en)yl-L-cysteine sulfoxides, initiating a cascade of reactions that lead to the formation of various volatile sulfur compounds, including this compound.

Biosynthetic pathway of this compound.

Experimental Protocols

Extraction and Isolation

The volatile nature of this compound necessitates specific extraction techniques to minimize its loss.

3.1.1. Headspace Solid-Phase Microextraction (HS-SPME)

This technique is suitable for the analysis of volatile compounds in the headspace of a sample.

-

Sample Preparation: A known weight of the fresh plant material is placed in a sealed vial.

-

Extraction: An SPME fiber coated with a suitable stationary phase (e.g., Carboxen/PDMS) is exposed to the headspace of the vial at a controlled temperature and time to allow for the adsorption of volatile compounds.

-

Desorption: The fiber is then retracted and inserted into the injection port of a gas chromatograph for thermal desorption of the analytes.

3.1.2. Solvent Extraction

For less volatile derivatives or for obtaining larger quantities of the compound, solvent extraction can be employed.

-

Sample Preparation: Fresh or freeze-dried plant material is ground to a fine powder.

-

Extraction: The powdered material is extracted with a low-boiling-point organic solvent such as dichloromethane or a mixture of hexane and diethyl ether. Maceration, sonication, or Soxhlet extraction can be used.

-

Concentration: The solvent is carefully removed under reduced pressure at a low temperature to obtain a crude extract.

3.1.3. Supercritical Fluid Extraction (SFE)

SFE using supercritical CO2 is a green and efficient alternative for extracting thermally labile compounds.

-

Principle: Supercritical CO2 has properties of both a liquid and a gas, allowing for efficient penetration into the plant matrix and dissolution of the target compounds.

-

Procedure: The plant material is placed in an extraction vessel, and supercritical CO2, sometimes with a co-solvent like ethanol, is passed through it. The pressure and temperature are controlled to optimize the extraction of this compound. The extract is then collected by depressurizing the CO2.

Analytical Characterization and Quantification

3.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the most common and powerful technique for the identification and quantification of this compound.

-

Gas Chromatograph (GC) Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

-

Injector: Split/splitless or PTV inlet. For SPME, a dedicated SPME liner is used.

-

Oven Temperature Program: A temperature gradient is typically used, starting at a low temperature (e.g., 40°C) and ramping up to a higher temperature (e.g., 250°C) to separate the volatile compounds.

-

Carrier Gas: Helium or hydrogen.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Ion Trap.

-

Detection: Scanning a mass range (e.g., m/z 35-400) or using Selected Ion Monitoring (SIM) for targeted quantification.

-

-

Identification: Identification is based on the comparison of the retention time and mass spectrum of the analyte with those of an authentic standard or with a reference library (e.g., NIST).

-

Quantification: Quantification is typically performed using an internal standard method.

3.2.2. High-Performance Liquid Chromatography (HPLC)

While GC-MS is more common for volatile analysis, HPLC can be used for less volatile derivatives or for preparative isolation.

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient of water and an organic solvent such as acetonitrile or methanol.

-

Detection: A UV detector or a mass spectrometer (LC-MS) can be used for detection.

-

Quantification: An external or internal standard method can be employed.

Biological Activities and Signaling Pathways

While research specifically on this compound is limited, studies on plant extracts rich in this and other organosulfur compounds suggest potential biological activities, including antioxidant and anti-inflammatory effects. The underlying mechanisms are thought to involve the modulation of key cellular signaling pathways.

Potential Signaling Pathways

Based on studies of related organosulfur compounds and extracts of plants containing this compound, the following signaling pathways are of interest:

-

NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: Extracts from Parkia speciosa have been shown to inhibit the activation of NF-κB, a key regulator of inflammation.[1] By inhibiting NF-κB, this compound may reduce the production of pro-inflammatory cytokines.

-

MAPK (Mitogen-Activated Protein Kinase) Pathway: The MAPK pathway is another crucial signaling cascade involved in inflammation and cellular stress responses. Parkia speciosa extracts have also been found to modulate MAPK signaling.[1]

-

Nrf2 (Nuclear factor erythroid 2-related factor 2) Pathway: Organosulfur compounds from Allium species are known activators of the Nrf2 pathway.[4][5] Nrf2 is a master regulator of the antioxidant response, and its activation leads to the expression of a battery of antioxidant and detoxification enzymes.

Potential signaling pathways modulated by this compound.

Antioxidant Mechanism

The antioxidant activity of polysulfides like this compound is thought to occur through radical-trapping mechanisms. The sulfur atoms in the trithiolane ring can react with and neutralize free radicals, thereby protecting cells from oxidative damage. The activation of the Nrf2 pathway further enhances the cell's antioxidant capacity.

Future Perspectives and Drug Development Potential

The unique chemical structure and biological activities of this compound and its derivatives present exciting opportunities for drug discovery and development. Further research is warranted in the following areas:

-

Comprehensive Quantification: A systematic study to quantify the concentration of this compound in a wider range of plant species, including different cultivars and growing conditions.

-

Isolation and Pharmacological Screening: The isolation of pure this compound and its derivatives for comprehensive pharmacological screening to validate their anti-inflammatory and antioxidant activities and to explore other potential therapeutic effects (e.g., antimicrobial, anticancer).

-

Mechanism of Action Studies: In-depth studies to elucidate the precise molecular mechanisms by which this compound modulates cellular signaling pathways. This includes identifying its direct molecular targets.

-

Structure-Activity Relationship (SAR) Studies: Synthesis of analogues of this compound to establish structure-activity relationships, which can guide the design of more potent and selective drug candidates.

Conclusion

This compound is a naturally occurring organosulfur compound with a limited but intriguing distribution in the plant kingdom. Its biosynthesis from common sulfur-containing amino acid derivatives highlights the complex chemical ecology of the plants that produce it. While research into its specific biological activities is still in its infancy, preliminary evidence from related compounds and plant extracts suggests a promising potential for this compound as a modulator of key cellular signaling pathways involved in inflammation and oxidative stress. This technical guide provides a foundation for future research aimed at unlocking the full therapeutic potential of this fascinating natural product.

References

- 1. Parkia speciosa empty pod extract exerts anti-inflammatory properties by modulating NFκB and MAPK pathways in cardiomyocytes exposed to tumor necrosis factor-α - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Thiolane-type sulfides from garlic, onion, and Welsh onion - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Role of Organosulfur Compounds as Nrf2 Activators and Their Antioxidant Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Role of Organosulfur Compounds as Nrf2 Activators and Their Antioxidant Effects - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Spectroscopic Properties of the 1,2,4-Trithiolane Ring

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-trithiolane ring, a five-membered heterocycle containing three sulfur atoms, is a structural motif found in various natural products and serves as a versatile building block in synthetic chemistry. A thorough understanding of its spectroscopic properties is crucial for the identification, characterization, and manipulation of molecules containing this unique functionality. This guide provides a comprehensive overview of the key spectroscopic techniques used to study the this compound core, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, Raman spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound derivatives. Both ¹H and ¹³C NMR provide valuable information about the chemical environment of the atoms within the ring and its substituents.

¹H and ¹³C NMR Data

| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δc, ppm) |

| 3,3,5,5-tetramethyl-1,2,4-trithiolane | Not Specified | 1.87 (s, CH₃) | 31.08 (CH₃), 53.43 (C³, C⁵) |

Experimental Protocol: NMR Spectroscopy of this compound Derivatives

A general protocol for obtaining NMR spectra of this compound derivatives is as follows:

-

Sample Preparation: Dissolve 5-10 mg of the purified this compound derivative in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.

-

Tune and shim the probe to the appropriate nucleus (¹H or ¹³C) and the deuterated solvent.

-

Set the spectral width to encompass the expected chemical shift range for organosulfur compounds.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each carbon environment.

-

Commonly used pulse sequences include DEPT (Distortionless Enhancement by Polarization Transfer) to differentiate between CH, CH₂, and CH₃ groups.

-

A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans are typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

-

-

2D NMR Experiments (Optional but Recommended):

-

Perform COSY (Correlation Spectroscopy) to establish ¹H-¹H coupling networks.

-

Run HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) to determine one-bond ¹H-¹³C correlations.

-

Utilize HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range (2-3 bond) ¹H-¹³C correlations, which is crucial for assigning quaternary carbons and piecing together the molecular skeleton.

-

-

Data Processing and Analysis:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the resulting spectra and perform baseline correction.

-

Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

-

Integrate the ¹H NMR signals to determine the relative number of protons.

-

Analyze the coupling patterns (multiplicities and coupling constants) in the ¹H NMR spectrum to deduce proton-proton connectivities.

-

Assign all ¹H and ¹³C signals based on chemical shifts, multiplicities, and 2D correlation data.

-

Mass Spectrometry (MS)

Mass spectrometry is an essential technique for determining the molecular weight and fragmentation patterns of this compound derivatives, aiding in their identification and structural confirmation.

Electron Ionization Mass Spectrometry (EI-MS) Data

The NIST WebBook provides mass spectral data for the parent this compound and some of its derivatives. A strong molecular ion peak is often observed.

| Compound | Molecular Formula | Molecular Weight | Key m/z (Relative Intensity) |

| This compound[2] | C₂H₄S₃ | 124.25 | 124 (100), 78 (70), 46 (65), 64 (50), 45 (45) |

| 3,5-Dimethyl-1,2,4-trithiolane[3] | C₄H₈S₃ | 152.29 | 59 (100), 60 (95), 152 (80), 92 (75), 45 (70) |

| 3,5-Diethyl-1,2,4-trithiolane | C₆H₁₂S₃ | 180.35 | 73 (100), 180 (75), 106 (70), 64 (65), 45 (60) |

| 3,3,5,5-tetramethyl-1,2,4-trithiolane[1] | C₆H₁₂S₃ | 180.35 | 180 (M⁺) |

Experimental Protocol: Mass Spectrometry of this compound Derivatives

-

Sample Introduction:

-

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable derivatives, GC is an excellent method for separation and introduction into the mass spectrometer. A capillary column suitable for sulfur compounds (e.g., a non-polar or medium-polarity column) should be used.

-

Direct Infusion: For pure, non-volatile samples, direct infusion into the ion source via a syringe pump can be employed.

-

-

Ionization Method:

-

Electron Ionization (EI): This is a common technique that provides detailed fragmentation patterns, which are useful for structural elucidation and library matching. A standard electron energy of 70 eV is typically used.

-

Chemical Ionization (CI): A softer ionization technique that results in less fragmentation and a more prominent molecular ion peak, which can be useful for confirming the molecular weight.

-

Electrospray Ionization (ESI): Suitable for polar and non-volatile derivatives, often used in conjunction with liquid chromatography (LC-MS).

-

-

Mass Analysis:

-

A variety of mass analyzers can be used, including quadrupole, time-of-flight (TOF), and ion trap instruments.

-

Acquire data over a mass range appropriate for the expected molecular weight and fragments of the compound.

-

-

Data Analysis:

-

Identify the molecular ion peak (M⁺) to determine the molecular weight.

-

Analyze the fragmentation pattern to deduce the structure of the molecule. Common fragmentation pathways for the this compound ring may involve the loss of sulfur atoms or cleavage of the ring.

-

Compare the obtained mass spectrum with spectral libraries (e.g., NIST) for identification of known compounds.

-

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both IR and Raman techniques, provides information about the functional groups and bond vibrations within the this compound ring system.

Characteristic Vibrational Frequencies

Specific vibrational modes associated with the this compound ring have been reported. For 3,3,5,5-tetramethyl-1,2,4-trithiolane, characteristic IR absorption bands have been assigned to S-S and C-S stretching vibrations[1].

| Compound | Technique | Wavenumber (cm⁻¹) | Assignment |

| 3,3,5,5-tetramethyl-1,2,4-trithiolane[1] | IR (film) | 554 | ν(S-S) |

| 3,3,5,5-tetramethyl-1,2,4-trithiolane[1] | IR (film) | 646 | ν(C-S-C) |

Experimental Protocol: FTIR and Raman Spectroscopy

-

Sample Preparation:

-

FTIR Spectroscopy:

-

Liquids: A thin film of the liquid sample can be placed between two salt plates (e.g., NaCl or KBr).

-

Solids: The solid can be prepared as a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, a Nujol mull can be prepared by grinding the solid with a drop of Nujol (mineral oil) and placing the paste between salt plates.

-

Attenuated Total Reflectance (ATR): This technique is often preferred for its minimal sample preparation. The sample is placed directly onto the ATR crystal.

-

-

Raman Spectroscopy:

-

Samples can be analyzed directly in glass vials or capillaries.

-

Solid samples can be analyzed as powders.

-

Solution-state spectra can also be obtained.

-

-

-

Instrumentation:

-

FTIR Spectrometer: A standard FTIR spectrometer equipped with a suitable detector (e.g., DTGS or MCT) is used.

-

Raman Spectrometer: A dispersive Raman spectrometer with a laser excitation source (e.g., 532 nm, 785 nm) and a sensitive detector (e.g., CCD) is employed.

-

-

Data Acquisition:

-

For both techniques, a background spectrum (of the empty sample holder or solvent) is collected and subtracted from the sample spectrum.

-

Spectra are typically collected over the mid-IR range (4000-400 cm⁻¹).

-

A sufficient number of scans are co-added to obtain a good signal-to-noise ratio.

-

-

Data Analysis:

-

Identify and assign the characteristic absorption/scattering bands corresponding to the functional groups present in the molecule.

-

Pay close attention to the fingerprint region (below 1500 cm⁻¹) where the unique vibrational modes of the this compound ring are expected.

-

Compare the experimental spectra with theoretical spectra from computational calculations for more detailed assignments.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For saturated heterocycles like this compound, strong absorptions are typically observed in the far-UV region and are generally not as structurally informative as other spectroscopic techniques. The presence of chromophoric substituents will, however, give rise to absorptions at longer wavelengths.

General UV-Vis Characteristics

Saturated sulfides typically exhibit weak absorption bands in the 200-240 nm region due to n → σ* transitions of the non-bonding electrons on the sulfur atoms. The exact position and intensity of these absorptions can be influenced by the ring strain and the presence of multiple sulfur atoms.

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the this compound derivative in a UV-transparent solvent (e.g., hexane, ethanol, or acetonitrile). The concentration should be adjusted to yield an absorbance in the range of 0.1-1.0.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition:

-

Record a baseline spectrum with the cuvette filled with the pure solvent.

-

Record the spectrum of the sample solution over a suitable wavelength range (e.g., 200-400 nm).

-

-

Data Analysis:

-

Identify the wavelength of maximum absorption (λmax) and determine the molar absorptivity (ε) if the concentration is known.

-

Reaction Pathways and Logical Relationships

The this compound ring is known to undergo characteristic thermal decomposition.

Thermal Decomposition of this compound

The thermal decomposition of 1,2,4-trithiolanes typically proceeds through a [3+2]-cycloelimination reaction. This process involves the cleavage of the ring to release a reactive thiocarbonyl S-sulfide and a thioketone.

This guide provides a foundational understanding of the spectroscopic properties of the this compound ring. For more in-depth analysis of specific derivatives, it is recommended to combine these experimental techniques with computational studies to aid in spectral interpretation and assignment. The data and protocols presented here serve as a valuable resource for researchers working with this important class of sulfur-containing heterocycles.

References

The Enigmatic 1,2,4-Trithiolane Ring: A Technical Guide to the Discovery of Novel Bioactive Natural Products

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,4-trithiolane moiety, a five-membered ring containing three sulfur atoms, represents a unique and intriguing class of heterocyclic compounds. While known for their contribution to the characteristic aromas of certain foods, such as the shiitake mushroom (Lentinula edodes) and the petai bean (Parkia speciosa), recent scientific investigations have begun to unveil their potential as a source of novel bioactive molecules. This technical guide provides an in-depth overview of the discovery, isolation, characterization, and biological evaluation of this compound-containing natural products, with a focus on methodologies and data presentation relevant to researchers in natural product chemistry and drug discovery.

Core Compound Focus: Bioactive Trithiolanes from Parkia speciosa

While the search for entirely novel this compound scaffolds is ongoing, this guide will use the well-documented trithiolanes from Parkia speciosa as a representative case study to illustrate the key experimental and analytical workflows. The cyclic polysulfides from these beans, including various substituted 1,2,4-trithiolanes, have been reported to possess significant antimicrobial and antioxidant properties.

Data Presentation: Bioactivity of Parkia speciosa Extracts

The following table summarizes the quantitative data on the antimicrobial activity of extracts from Parkia speciosa, which are rich in 1,2,4-trithiolanes and other sulfur-containing compounds.

| Bacterial Strain | Type | Minimum Inhibitory Concentration (MIC) of Ethanolic Extract (mg/mL)[1] |

| Staphylococcus aureus | Gram-positive | 0.04 - 0.08 |

| Escherichia coli | Gram-negative | > 0.1 |

| Salmonella Typhimurium | Gram-negative | 0.08 - > 0.1 |

Experimental Protocols

Isolation and Extraction of this compound Containing Volatiles

A common method for the isolation of volatile sulfur compounds, including 1,2,4-trithiolanes, from plant material is steam distillation followed by solvent extraction.

Materials:

-

Fresh plant material (e.g., Parkia speciosa seeds)

-

Deionized water

-

Dichloromethane (HPLC grade)

-

Anhydrous sodium sulfate

-

Steam distillation apparatus

-

Liquid-liquid extractor

-

Rotary evaporator

Procedure:

-

Fresh plant material is homogenized and subjected to steam distillation for a period of 3-4 hours.

-

The collected distillate is then extracted with dichloromethane using a liquid-liquid extractor.

-

The organic phase is separated and dried over anhydrous sodium sulfate.

-

The solvent is carefully removed under reduced pressure using a rotary evaporator at a low temperature (typically below 40°C) to prevent the loss of volatile compounds.

-

The resulting crude extract is then subjected to further purification and analysis.

Structure Elucidation: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile compounds like 1,2,4-trithiolanes.

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

Capillary column suitable for volatile compound analysis (e.g., DB-5ms)

-

Helium as carrier gas

GC Conditions (Typical):

-

Injector Temperature: 250°C

-

Oven Temperature Program: Initial temperature of 40°C held for 2 minutes, then ramped to 280°C at a rate of 5°C/min, and held for 10 minutes.

-

Carrier Gas Flow Rate: 1.0 mL/min

MS Conditions (Typical):

-

Ionization Mode: Electron Impact (EI) at 70 eV

-

Mass Range: m/z 40-550

-

Ion Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

Data Analysis: The identification of this compound derivatives is achieved by comparing the obtained mass spectra with spectral libraries (e.g., NIST, Wiley) and by interpreting the fragmentation patterns.

Antimicrobial Activity Assay: Broth Microdilution Method

The antimicrobial activity of the isolated compounds or extracts is commonly determined using the broth microdilution method to ascertain the Minimum Inhibitory Concentration (MIC).

Materials:

-

Bacterial strains (e.g., S. aureus, E. coli)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

Positive control (standard antibiotic)

-

Negative control (solvent)

Procedure:

-

A serial two-fold dilution of the test compound is prepared in MHB in a 96-well plate.

-

Each well is inoculated with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

-

The plates are incubated at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Mandatory Visualizations

Mechanism of Action: A Potential Anti-Inflammatory Pathway

While the precise signaling pathways for many 1,2,4-trithiolanes are still under investigation, a growing body of evidence suggests that natural sulfur compounds can exert anti-inflammatory effects by modulating key signaling cascades. One of the most studied is the Nuclear Factor-kappa B (NF-κB) pathway.

In response to inflammatory stimuli, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκB. This allows the transcription factor NF-κB to translocate to the nucleus, where it binds to DNA and promotes the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. It is hypothesized that certain sulfur-containing natural products, including potentially 1,2,4-trithiolanes, can inhibit the activity of the IKK complex, thereby preventing the activation of NF-κB and suppressing the inflammatory response.

Conclusion and Future Directions

The this compound ring system represents a promising, yet underexplored, area for the discovery of new bioactive natural products. The methodologies outlined in this guide provide a framework for the systematic investigation of natural sources for these unique sulfur-containing compounds. Future research should focus on the isolation and characterization of truly novel this compound derivatives from diverse biological sources, including marine organisms and fungi, which are known producers of unique sulfur metabolites. Elucidating the specific molecular targets and signaling pathways of these compounds will be crucial for understanding their therapeutic potential and for the development of new drug candidates. The combination of advanced analytical techniques, robust bioassays, and in-depth mechanistic studies will undoubtedly accelerate the discovery and development of this fascinating class of natural products.

References

Theoretical Insights into the Stability of 1,2,4-Trithiolane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,4-Trithiolane, a five-membered heterocyclic compound containing a unique arrangement of three sulfur atoms, is a core structural motif in various natural products and has garnered interest in medicinal chemistry and materials science. The stability of this ring system is a critical determinant of its reactivity, shelf-life, and potential applications. This technical guide provides an in-depth analysis of the theoretical studies investigating the stability of the this compound core, focusing on its conformational preferences, thermodynamic stability, and decomposition pathways as elucidated by computational chemistry.

Conformational Analysis and Structural Stability

The conformational landscape of this compound is primarily dictated by the torsional strain involving the sulfur-sulfur and carbon-sulfur bonds. Theoretical studies, supported by experimental data from vibrational and UV photoelectron spectroscopy, have identified two low-energy conformations: the half-chair (C₂) and the envelope (Cₛ).[1] Computational models indicate that the half-chair conformation is the more stable form in the vapor phase.[1]

A key quantitative measure of its conformational stability is the energy barrier to planarity. Theoretical calculations have estimated this barrier to be approximately 1000 cm⁻¹, highlighting a significant energetic preference for the puckered conformations.[1] This barrier is crucial for understanding the ring's rigidity and its influence on the stereochemistry of substituted derivatives.

Table 1: Calculated Conformational Parameters for this compound

| Parameter | Value | Method | Reference |

| Most Stable Conformer | Half-chair (C₂) | UV Photoelectron Spectroscopy & Theoretical Calculations | [1] |

| Barrier to Planarity | ~1000 cm⁻¹ | Theoretical Calculation | [1] |

Thermodynamic Stability: Bond Energies and Ring Strain

The intrinsic stability of the this compound ring is a function of its bond dissociation energies (BDEs) and the inherent ring strain. While specific theoretical values for the parent this compound are not extensively documented in readily available literature, analysis of related disulfide and heterocyclic systems provides valuable insights.

Bond Dissociation Energies (BDEs)

The weakest points in the this compound ring are the sulfur-sulfur and carbon-sulfur bonds. The S-S bond, in particular, is known to be relatively labile. For dialkyl disulfides, the S-S BDE is typically in the range of 60-70 kcal/mol.[2] The inclusion of this bond within a five-membered ring can influence its strength due to ring strain and electronic effects.

Methodology for BDE Calculation:

A common computational protocol for determining bond dissociation energy involves the following steps:

-

Geometry Optimization: The equilibrium geometry of the intact this compound molecule and the resulting radicals from bond cleavage are optimized using a selected level of theory (e.g., DFT with a functional like B3LYP or M06-2X) and a suitable basis set (e.g., 6-311+G(d,p)).

-

Frequency Calculation: Vibrational frequency calculations are performed on the optimized structures to confirm they are true minima on the potential energy surface (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE).

-

Energy Calculation: The total electronic energies, including ZPVE corrections, of the parent molecule and the radical fragments are calculated.

-

BDE Determination: The BDE is calculated as the difference in energy between the products (radicals) and the reactant (parent molecule).

BDE = E(Radical 1) + E(Radical 2) - E(this compound)

Ring Strain Energy (RSE)

Ring strain in cyclic molecules arises from bond angle distortion, torsional strain, and transannular interactions. Five-membered rings generally exhibit moderate strain. The RSE for this compound is influenced by the preference of sulfur for bond angles different from the ideal sp³ carbon angles and the eclipsing interactions of the C-H and lone pairs on the sulfur atoms.

Methodology for RSE Calculation:

Ring strain energy is typically calculated using isodesmic or homodesmotic reactions. These are hypothetical reactions where the number and types of bonds are conserved on both the reactant and product sides, which helps in canceling out systematic errors in the calculations.

-

Define a Homodesmotic Reaction: An appropriate acyclic reference molecule with a similar bonding environment is chosen. For this compound, a suitable reaction would be: this compound + 2 CH₃-S-CH₃ + CH₃-S-S-CH₃ → CH₃-S-CH₂-S-S-CH₂-S-CH₃ + CH₃-CH₃

-

Perform Calculations: The geometries of all molecules in the reaction are optimized, and their electronic energies (with ZPVE corrections) are calculated at a high level of theory (e.g., G3(MP2) or CBS-QB3).

-

Calculate Reaction Enthalpy: The enthalpy of the reaction (ΔH_rxn) is calculated. The RSE is the negative of this value (RSE = -ΔH_rxn).

Decomposition Pathways: Thermal Stability

The primary mechanism for the thermal decomposition of 1,2,4-trithiolanes is a [3+2]-cycloelimination (also referred to as a cycloreversion).[3] This pericyclic reaction leads to the formation of a thioketone and a transient thiocarbonyl S-sulfide, which can exist in equilibrium with a dithiirane.

Diagram of the Thermal Decomposition Pathway of this compound

Activation Energy of Decomposition

Methodology for Activation Energy Calculation:

-

Locate Transition State (TS): The geometry of the transition state for the [3+2] cycloreversion is located using a TS optimization algorithm (e.g., QST2/QST3 or Berny optimization in Gaussian).

-

Frequency Calculation: A frequency calculation is performed on the TS geometry. A true transition state is confirmed by the presence of exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

-

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed to confirm that the located TS connects the reactant (this compound) and the products (thioketone and thiocarbonyl S-sulfide).

-

Calculate Activation Energy: The activation energy is calculated as the difference in energy (including ZPVE) between the transition state and the reactant.

Ea = E(TS) - E(this compound)

Logical Workflow for Theoretical Stability Analysis

References

The Enigmatic Pathway of 1,2,4-Trithiolane in Fungi: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2,4-Trithiolane, a sulfur-containing heterocyclic compound, is a significant contributor to the characteristic aroma of certain fungi, notably the shiitake mushroom (Lentinula edodes). Beyond its sensory properties, the trithiolane ring is a structural motif of interest in medicinal chemistry due to its potential biological activities. However, the precise biosynthetic pathway of this compound in fungi remains largely unelucidated. This technical guide synthesizes the current understanding of how this compound is formed, drawing parallels from the well-documented biosynthesis of the related cyclic polysulfide, lenthionine. It has been proposed that this compound is a product of a series of enzymatic and subsequent spontaneous chemical reactions originating from sulfur-containing amino acids. This document provides a comprehensive overview of the proposed pathways, the key enzymes involved, precursor molecules, and methodologies for further investigation.

The Lenthionine Biosynthesis Pathway: A Primary Route to this compound

Current scientific evidence suggests that this compound is not the product of a dedicated enzymatic pathway but rather a byproduct of the biosynthesis of lenthionine (1,2,3,5,6-pentathiepane), the primary aroma compound in shiitake mushrooms. This pathway commences with the precursor molecule, lentinic acid, and involves a two-step enzymatic process followed by a cascade of non-enzymatic reactions.

Enzymatic Phase: The Role of γ-Glutamyl Transpeptidase and Cysteine Sulfoxide Lyase

The initial steps in the formation of sulfur-containing aroma compounds in Lentinula edodes are catalyzed by two key enzymes:

-

γ-Glutamyl Transpeptidase (LEGGT): This enzyme initiates the pathway by acting on lentinic acid, a derivative of the amino acid cysteine. LEGGT removes the γ-glutamyl group from lentinic acid, producing desglutamyl-lentinic acid.

-

Cysteine Sulfoxide Lyase (LECSL): This enzyme, a type of C-S lyase, then cleaves the C-S bond in desglutamyl-lentinic acid. This cleavage results in the formation of highly reactive, unstable sulfur-containing intermediates.

Non-Enzymatic Phase: Spontaneous Formation of Cyclic Polysulfides

The unstable intermediates generated by LECSL undergo a series of spontaneous chemical rearrangements to form a variety of volatile sulfur compounds. Among these are lenthionine, 1,2,4,5-tetrathiane, and notably, this compound[1]. The formation of these different cyclic polysulfides is a complex, non-enzymatic process, and the relative abundance of each compound can be influenced by various factors such as temperature and pH.

Precursor Molecules for Sulfur-Containing Compounds

The biosynthesis of this compound and other related compounds is fundamentally dependent on the availability of sulfur-containing amino acids.

-

Cysteine and Methionine: These are the primary sources of sulfur for the formation of volatile sulfur compounds in fungi[2]. The fungal cells assimilate inorganic sulfate and incorporate it into cysteine and methionine through a series of enzymatic steps[3].

-

Lentinic Acid: This γ-glutamyl derivative of cysteine sulfoxide is the direct precursor in the lenthionine pathway in shiitake mushrooms[1][4]. Its concentration within the fungal tissue is a critical determinant of the subsequent production of aroma compounds.

Hypothetical Direct Enzymatic Pathway to this compound

While the non-enzymatic formation of this compound is the most supported hypothesis, it is theoretically possible that a dedicated enzymatic pathway exists in some fungal species. Such a pathway would likely involve enzymes capable of forming C-S bonds and cyclizing a precursor molecule.

Potential Enzyme Classes

Several classes of fungal enzymes are known to be involved in the biosynthesis of sulfur-containing secondary metabolites and could potentially catalyze the formation of a trithiolane ring:

-

Glutathione S-Transferases (GSTs): These enzymes are known to catalyze the conjugation of glutathione to a wide variety of substrates, forming C-S bonds[5][6]. It is plausible that a specialized GST could be involved in the formation of a linear precursor to this compound.

-

Cytochrome P450 Monooxygenases: These versatile enzymes can catalyze a wide range of oxidative reactions, including the hydroxylation of amino acids, which can be a prerequisite for C-S bond formation[5].

-

Ligases: Certain ligases are capable of forming carbon-sulfur bonds, and a hypothetical ligase could catalyze the cyclization of a linear precursor to form the this compound ring[7].

Quantitative Data on Lenthionine and Related Compounds

Direct quantitative data for the biosynthesis of this compound is scarce. However, studies on the production of lenthionine in Lentinula edodes provide some insights into the factors that can influence the formation of these sulfur compounds.

| Treatment/Condition | Key Finding | Reference |

| Citric Acid Treatment | Optimal citric acid concentration of 300-406 µM for 15-15.6 days significantly increased lenthionine content to approximately 130 µg/g. This treatment also upregulated the expression of LEGGT and LECSL genes. | [1][8] |

| Drought Stress | Drought stress promoted the accumulation of lenthionine and activated the key genes GTT (γ-glutamyl transpeptidase) and LECSL. This effect was found to be dependent on the accumulation of intracellular cysteine. | [9] |

| Gene Silencing | Silencing of the LEGGT and LECSL genes in L. edodes resulted in a significant decrease in lenthionine content. | [8] |

Experimental Protocols for Investigating Biosynthesis Pathways

The elucidation of the biosynthesis of this compound would require a multi-faceted experimental approach, building upon the methods used to study lenthionine biosynthesis.

Identification and Quantification of Volatile Sulfur Compounds

-

Method: Gas Chromatography-Mass Spectrometry (GC-MS) is the primary technique for identifying and quantifying volatile compounds like this compound.

-

Protocol Outline:

-

Homogenize fungal tissue (e.g., fruiting bodies of L. edodes) in a suitable solvent.

-

Extract volatile compounds using methods such as simultaneous distillation-extraction (SDE) or solid-phase microextraction (SPME).

-

Analyze the extract using GC-MS.

-

Identify compounds by comparing their mass spectra and retention times with authentic standards.

-

Quantify the compounds using an internal standard.

-

Enzyme Assays

-

Method: Spectrophotometric assays can be used to measure the activity of key enzymes like LEGGT and LECSL.

-

Protocol Outline for LECSL Activity:

-

Prepare a crude enzyme extract from the fungal tissue.

-

Incubate the enzyme extract with a suitable substrate (e.g., a cysteine sulfoxide derivative) and a colorimetric reagent that reacts with the product of the enzyme reaction (e.g., pyruvate).

-

Measure the change in absorbance over time at a specific wavelength.

-

Calculate the enzyme activity based on the rate of product formation.

-

Gene Expression Analysis

-

Method: Quantitative Real-Time PCR (qRT-PCR) is used to measure the expression levels of genes encoding the biosynthetic enzymes.

-

Protocol Outline:

-

Extract total RNA from fungal tissue grown under different conditions.

-

Synthesize complementary DNA (cDNA) from the RNA using reverse transcriptase.

-

Perform qRT-PCR using primers specific for the target genes (e.g., LEGGT, LECSL) and a reference gene.

-

Analyze the data to determine the relative expression levels of the target genes.

-

Gene Silencing/Knockout

-

Method: RNA interference (RNAi) or CRISPR-Cas9-based gene editing can be used to reduce or eliminate the expression of specific genes.

-

Protocol Outline (RNAi):

-

Construct a vector containing a hairpin RNA sequence targeting the gene of interest.

-

Transform the fungus with the vector.

-

Select for transformed strains.

-

Confirm the reduction in gene expression using qRT-PCR.

-

Analyze the metabolic profile of the silenced strains using GC-MS to determine the effect on this compound production.

-

Conclusion and Future Directions

The biosynthesis of this compound in fungi is an area that warrants further investigation. While the current evidence strongly points to its formation as a byproduct of the lenthionine pathway in Lentinula edodes, the possibility of dedicated enzymatic pathways in other fungal species cannot be ruled out. Future research should focus on:

-

Screening of diverse fungal species for the production of this compound to identify potential model organisms for studying its biosynthesis.

-

Isotopic labeling studies to trace the incorporation of sulfur from precursors like cysteine and methionine into the this compound molecule.

-

Genome mining and heterologous expression of candidate genes encoding potential C-S bond-forming enzymes and cyclases to test their function in vitro and in vivo.

A deeper understanding of the biosynthesis of this compound will not only provide valuable insights into the complex secondary metabolism of fungi but may also open up new avenues for the biotechnological production of this and other bioactive sulfur-containing compounds for applications in the food, pharmaceutical, and chemical industries.

References

- 1. Citric Acid Induces the Increase in Lenthionine Content in Shiitake Mushroom, Lentinula edodes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. Involvement of Sulfur in the Biosynthesis of Essential Metabolites in Pathogenic Fungi of Animals, Particularly Aspergillus spp.: Molecular and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Main flavor substances of shiitake mushrooms-SURE HARVEST FOODSTUFF [sureharvestfood.com]

- 5. Reconstitution of Enzymatic Carbon-Sulfur Bond Formation Reveals Detoxification-Like Strategy in Fungal Toxin Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. A Comprehensive Insight into Fungal Enzymes: Structure, Classification, and Their Role in Mankind’s Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Chemical Properties and Reactivity of 1,2,4-Trithiolane

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,4-trithiolane core, a five-membered heterocyclic ring containing a unique disulfide bond adjacent to a thioether linkage, is a significant structural motif found in various natural products and serves as a versatile synthetic intermediate.[1][2] Its distinct chemical architecture imparts a range of properties and reactivities that are of considerable interest in medicinal chemistry and materials science. This guide provides a comprehensive overview of the fundamental chemical properties and reactivity of the this compound ring system, with a focus on quantitative data, detailed experimental protocols for key transformations, and visual representations of reaction pathways.

Chemical and Physical Properties

The this compound ring system is characterized by its five-membered structure containing two adjacent sulfur atoms and a third sulfur atom at the 4-position. The parent compound, this compound, is a naturally occurring substance found in organisms such as shiitake mushrooms (Lenthinus edodes) and the red alga Chondria californica.[2][3]

Physical Properties

The physical properties of the parent this compound and a common derivative, 3,5-dimethyl-1,2,4-trithiolane, are summarized below. These compounds are noted for their characteristic sulfurous and often meaty or mushroom-like odors.[4][5]

| Property | This compound | 3,5-Dimethyl-1,2,4-trithiolane | Source(s) |

| CAS Number | 289-16-7 | 23654-92-4 | [6][7] |

| Molecular Formula | C₂H₄S₃ | C₄H₈S₃ | [6][7] |

| Molecular Weight | 124.3 g/mol | 152.3 g/mol | [6][7] |

| Melting Point | 104.0 °C | Not Available | [6][8] |

| Boiling Point | 224.0-226.0 °C @ 760 mmHg | 228.3 °C @ 760 mmHg | [5][6] |

| Vapor Pressure | 0.8 mmHg | 0.111 mmHg @ 25°C | [5][6] |

| Solubility in Water | 6.7 g/L (Slightly soluble) | Not Available | [6][8] |

Spectral Data

The structural characterization of 1,2,4-trithiolanes relies heavily on spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

| Technique | Compound | Key Observations | Source(s) |

| ¹H NMR | 3,3,5,5-Tetramethyl-1,2,4-trithiolane | δ 1.87 ppm (s, CH₃) | [9] |

| ¹³C NMR | 3,3,5,5-Tetramethyl-1,2,4-trithiolane | δ 31.08 (CH₃), 53.43 (C³, C⁵) | [9] |

| IR | 3,3,5,5-Tetramethyl-1,2,4-trithiolane | ν 554 cm⁻¹ (S–S), 646 cm⁻¹ (C–S–C) | [9] |

| Mass Spec (EI) | 3,3,5,5-Tetramethyl-1,2,4-trithiolane | m/z 180 [M]⁺ | [9] |

| Mass Spec (EI) | This compound | Molecular Ion Peak at m/z 124 | [10] |

Reactivity of the this compound Ring

The reactivity of the this compound ring is dominated by the chemistry of its sulfur atoms, particularly the disulfide bond. Key reactions include oxidation, reduction, and cycloaddition reactions.

Oxidation

The sulfur atoms of the this compound ring can be selectively oxidized to form sulfoxides and sulfones. The regioselectivity of the oxidation is influenced by the steric and electronic environment of the sulfur atoms. Oxidation with reagents such as meta-chloroperoxybenzoic acid (m-CPBA) or dimethyldioxirane (DMD) typically yields S-oxides.[11][12] For instance, the oxidation of substituted 1,2,4-trithiolanes can lead to the formation of 1-oxides and subsequently 1,2-dioxides.[11][12]

The reaction pathway for the oxidation of a generic 3,5-disubstituted-1,2,4-trithiolane is depicted below.

Caption: Stepwise oxidation of the this compound ring.

Synthesis via Cycloaddition

A primary route for the synthesis of the this compound ring is the [3+2] cycloaddition of a thiocarbonyl S-sulfide (a thiosulfine) with a thioketone.[1] The thiosulfine intermediate can be generated in situ from various precursors. This method allows for the formation of a diverse range of substituted 1,2,4-trithiolanes.

Experimental Protocols

This section provides detailed methodologies for the synthesis and a key reaction of this compound derivatives.

General Workflow for Synthesis and Characterization

The synthesis of 1,2,4-trithiolanes typically involves the reaction of a ketone with a sulfurizing agent, followed by purification and structural characterization.

Caption: A typical experimental workflow for synthesis.

Synthesis of 3,3,5,5-Tetramethyl-1,2,4-trithiolane

This protocol is adapted from a procedure involving the acid-catalyzed reaction of a ketone with hydrogen sulfide in the presence of elemental sulfur.[9]

-

Materials: Acetone, hydrogen sulfide gas, elemental sulfur, hydrogen iodide (57% in water), diethyl ether, saturated sodium bicarbonate solution, anhydrous sodium sulfate, silica gel for column chromatography, and hexane/ethyl acetate solvent system.

-

Procedure:

-

In a suitable reaction vessel, a solution of acetone (10 mmol) in diethyl ether (50 mL) is prepared.

-

Elemental sulfur (10 mmol) is added to the solution.

-

The mixture is cooled to 0 °C in an ice bath.

-

Hydrogen sulfide gas is bubbled through the solution for 30 minutes.

-

A catalytic amount of hydrogen iodide (0.5 mmol) is added dropwise to the reaction mixture.

-

The reaction is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, the reaction is quenched by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 20 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 3,3,5,5-tetramethyl-1,2,4-trithiolane.[9]

-

Oxidation of a 3,5-Disubstituted-1,2,4-trithiolane to its 1-Oxide

This protocol is a generalized procedure based on the oxidation of substituted 1,2,4-trithiolanes using m-CPBA.[11][12]

-

Materials: Substituted this compound, meta-chloroperoxybenzoic acid (m-CPBA, ~75%), dichloromethane (CH₂Cl₂), 10% aqueous sodium sulfite solution, saturated sodium bicarbonate solution, anhydrous magnesium sulfate, and silica gel for column chromatography.

-

Procedure:

-

The 3,5-disubstituted-1,2,4-trithiolane (1.0 mmol) is dissolved in dichloromethane (20 mL) in a round-bottom flask.

-

The solution is cooled to 0 °C in an ice bath.

-

A solution of m-CPBA (1.2 mmol) in dichloromethane (10 mL) is added dropwise to the reaction mixture over 15 minutes.

-

The reaction is stirred at 0 °C and monitored by TLC.

-

Once the starting material is consumed, the reaction is quenched by the addition of a 10% aqueous sodium sulfite solution (15 mL) to destroy excess peroxide.

-

The mixture is stirred for an additional 15 minutes, after which the layers are separated.

-

The organic layer is washed sequentially with a saturated sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).

-

The organic phase is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed in vacuo.

-

The resulting crude product is purified by flash column chromatography on silica gel to afford the this compound-1-oxide.

-

Conclusion

The this compound ring system presents a unique combination of stability and reactivity, making it an attractive scaffold in chemical synthesis and drug discovery. Its synthesis through cycloaddition reactions and the selective oxidation of its sulfur atoms provide avenues for the creation of diverse and complex molecules. The detailed protocols and data presented in this guide are intended to facilitate further research into the chemistry of this important heterocycle and to aid in the development of novel applications for this compound-containing compounds.

References

- 1. Oxidation of cis- and trans-3,5-di-tert-butyl-3,5-diphenyl-1,2,4-trithiolanes: isolation and properties of the 1-oxides and the 1,2-dioxides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 4. researchgate.net [researchgate.net]

- 5. Purification and structural elucidation of three bioactive compounds isolated from Streptomyces coelicoflavus BC 01 and their biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. application.wiley-vch.de [application.wiley-vch.de]

- 7. 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. Controllable Synthesis of Thioacetals/Thioketals and β-Sulfanyl Ketones Mediated by Methanesulfonic Anhydride and Sulfuric Acid Sulfuric Acid from Aldehyde/Acetone and Thiols - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Nomenclature and Structural Isomers of 1,2,4-Trithiolane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nomenclature and structural isomerism of 1,2,4-trithiolanes. It is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and related fields who are working with or have an interest in this unique class of sulfur-containing heterocyclic compounds.

Introduction to 1,2,4-Trithiolane

This compound is a five-membered heterocyclic compound containing two carbon atoms and three sulfur atoms at positions 1, 2, and 4 of the ring. The parent compound has the chemical formula C₂H₄S₃.[1] Derivatives of this compound are of interest due to their presence in some natural products and their potential applications in various fields of chemistry.

Nomenclature of this compound and its Derivatives

The systematic naming of this compound and its substituted derivatives follows the Hantzsch-Widman nomenclature system for heterocyclic compounds, as adopted by the International Union of Pure and Applied Chemistry (IUPAC).

2.1. The Hantzsch-Widman System

The Hantzsch-Widman system provides a systematic method for naming heterocyclic monocyles. The name is constructed by combining a prefix, indicating the type of heteroatom, with a stem that denotes the ring size and degree of saturation.

For this compound:

-

"Trithia" : Indicates the presence of three sulfur atoms ("thia" for sulfur, "tri" for three).

-

"olane" : A stem indicating a five-membered saturated ring.

The locants (1,2,4-) specify the positions of the sulfur atoms within the ring. Numbering starts from one of the adjacent sulfur atoms and proceeds around the ring to give the other heteroatoms the lowest possible locants.

2.2. Nomenclature of Substituted 1,2,4-Trithiolanes

Substituents on the carbon atoms of the this compound ring are indicated by prefixes, with their positions designated by numbers. The numbering of the ring is chosen to give the substituents the lowest possible locants after the heteroatoms have been assigned their positions.

For example, 3,5-dimethyl-1,2,4-trithiolane indicates a this compound ring with methyl groups attached to the carbon atoms at positions 3 and 5.[2]

Table 1: Nomenclature Examples of this compound and its Derivatives

| Structure | IUPAC Name | CAS Number |

| This compound | This compound | 289-16-7[1] |

| 3,5-Dimethyl-1,2,4-trithiolane | 3,5-Dimethyl-1,2,4-trithiolane | 23654-92-4[2] |

| 3,5-Diethyl-1,2,4-trithiolane | 3,5-Diethyl-1,2,4-trithiolane | 54644-28-9[3] |

Structural Isomers of this compound

Structural isomers are molecules that have the same molecular formula but a different arrangement of atoms. For this compound, both constitutional isomerism and stereoisomerism are observed.

3.1. Constitutional Isomerism

Constitutional isomers have different connectivity of atoms. The primary constitutional isomer of this compound is 1,2,3-trithiolane .

-

This compound : Contains a C-S-S-C-S linkage.

-

1,2,3-Trithiolane : Contains a C-S-S-S-C linkage.

3.2. Stereoisomerism in Substituted 1,2,4-Trithiolanes

Substituted 1,2,4-trithiolanes, such as the 3,5-disubstituted derivatives, can exist as stereoisomers. These isomers have the same connectivity but differ in the spatial arrangement of their atoms. The most common form of stereoisomerism in this class of compounds is geometric isomerism (cis-trans isomerism).

-

cis-isomer : The substituents are on the same side of the ring.

-

trans-isomer : The substituents are on opposite sides of the ring.

For example, 3,5-dimethyl-1,2,4-trithiolane exists as both cis and trans isomers.[2]

Structural Parameters

The precise geometry of the this compound ring has been determined by microwave spectroscopy. These data provide valuable insights into the conformational preferences of the molecule.

Table 2: Structural Parameters of this compound from Microwave Spectroscopy

| Parameter | Value |

| Bond Lengths (Å) | |

| S(1)-S(2) | 2.046 |

| C(3)-S(4) | 1.832 |

| C(5)-S(1) | 1.832 |

| S(4)-C(5) | 1.832 |

| C(3)-H | 1.090 |

| Bond Angles (degrees) | |

| ∠C-S-S | 97.4 |

| ∠S-C-S | 104.9 |

| ∠C-S-C | 99.8 |

Data adapted from a microwave spectroscopy study. It is important to note that accessing the full details of the original publication may be required for a complete understanding of the experimental context.

Experimental Protocols

The synthesis of 1,2,4-trithiolanes can be achieved through various methods. A common approach involves the reaction of ketones with a source of sulfur.

5.1. General Synthesis of 3,3,5,5-Tetrasubstituted-1,2,4-trithiolanes

A representative procedure for the synthesis of 3,3,5,5-tetramethyl-1,2,4-trithiolane is described below.[4]

Materials:

-

Acetone

-

Hydrogen sulfide

-

Hydrogen iodide (catalyst)

-

Solvent (e.g., ethanol)

Procedure:

-

A solution of acetone in ethanol is cooled in an ice bath.

-

Hydrogen sulfide gas is bubbled through the cooled solution.

-

A catalytic amount of hydrogen iodide is added to the reaction mixture.

-

The reaction is stirred at a low temperature for several hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is worked up by extraction with an organic solvent (e.g., diethyl ether).

-

The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield the desired 3,3,5,5-tetramethyl-1,2,4-trithiolane.[4]

Spectroscopic Characterization

The structural elucidation of 1,2,4-trithiolanes relies heavily on modern spectroscopic techniques.

6.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are invaluable tools for confirming the structure of this compound derivatives.

-

¹H NMR : The chemical shifts of the protons on the carbon atoms of the ring typically appear in the aliphatic region of the spectrum. For the parent this compound, the methylene protons are observed as a singlet. In substituted derivatives, the chemical shifts and coupling patterns provide information about the nature and stereochemistry of the substituents.

-

¹³C NMR : The carbon atoms of the this compound ring exhibit characteristic chemical shifts that can be used for structural assignment.

Table 3: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound Derivatives

| Compound | ¹H NMR (Solvent) | ¹³C NMR (Solvent) |

| 3,3,5,5-Tetramethyl-1,2,4-trithiolane | δ 1.87 (s, CH₃) | δ 31.08 (CH₃), 53.43 (C³, C⁵) |

| Data from a specific synthetic protocol.[4] Solvent not specified in the abstract. |

6.2. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of 1,2,4-trithiolanes. Electron ionization (EI) is a common technique used for these compounds. The fragmentation patterns can be complex but often involve cleavage of the sulfur-sulfur and carbon-sulfur bonds. The molecular ion peak is often observed, which confirms the molecular weight of the compound.[5]

Biological Context

While this guide focuses on the chemical aspects of 1,2,4-trithiolanes, it is worth noting that related sulfur-containing heterocycles, such as derivatives of 1,2,4-triazole, have been extensively studied for their diverse biological activities, including antifungal, antiviral, and anticancer properties.[6][7][8] Although specific biological signaling pathways involving 1,2,4-trithiolanes are not well-documented in publicly available literature, the structural similarity to other bioactive heterocycles suggests that this class of compounds could be of interest for future drug discovery and development efforts.

Conclusion

This technical guide has provided a detailed overview of the nomenclature, structural isomerism, and key characterization data for this compound and its derivatives. A systematic understanding of these fundamental principles is crucial for researchers and scientists working with these fascinating heterocyclic compounds. The provided data and experimental outlines serve as a valuable starting point for further investigation and application of 1,2,4-trithiolanes in various scientific disciplines.

References

- 1. This compound [webbook.nist.gov]

- 2. This compound, 3,5-dimethyl- [webbook.nist.gov]

- 3. This compound, 3,5-diethyl- [webbook.nist.gov]

- 4. New synthesis of this compound derivatives - Lookchem [lookchem.com]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives [mdpi.com]

- 8. Chemistry and Biological Activities of 1,2,4-Triazolethiones-Antiviral and Anti-Infective Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

A Historical Overview of 1,2,4-Trithiolane Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,4-trithiolane ring system, a five-membered heterocycle containing three sulfur atoms, has garnered significant interest in the scientific community due to its presence in various natural products and its diverse range of chemical and biological activities. This technical guide provides a comprehensive historical overview of this compound research, summarizing key findings in its synthesis, chemical reactivity, and biological properties. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry, pharmacology, and drug development.

Historical Perspective

The study of 1,2,4-trithiolanes has evolved from their initial discovery as flavor components in foods to their exploration as potential therapeutic agents.

Early Discoveries and Natural Occurrence:

Initial research into 1,2,4-trithiolanes was largely driven by their identification as key flavor and aroma compounds in various foods. The parent compound, this compound, and its substituted derivatives have been isolated from a variety of natural sources, including:

-

Shiitake mushrooms (Lentinula edodes): Lenthionine (1,2,3,5,6-pentathiepane) and other sulfur compounds, including this compound, are responsible for the characteristic flavor of shiitake mushrooms.

-

Stink beans (Parkia speciosa): These beans, popular in Southeast Asian cuisine, contain cyclic polysulfides, including 1,2,4-trithiolanes, which contribute to their strong, pungent aroma.[1][2]

-

Cooked meats: 3,5-Dimethyl-1,2,4-trithiolane has been identified as a volatile flavor component in boiled beef.

These early findings spurred further investigation into the chemistry and synthesis of this unique heterocyclic system.

Advancements in Synthesis:

The development of synthetic methodologies for 1,2,4-trithiolanes has been a central theme in their research history. Key approaches include:

-

From Aldehydes and Ketones: One of the earliest and most straightforward methods involves the reaction of aldehydes or ketones with a source of sulfur, typically hydrogen sulfide in the presence of an acid catalyst or an oxidizing agent like iodine.[3] This method allows for the synthesis of a variety of substituted 1,2,4-trithiolanes.

-

Via Thiocarbonyl S-Sulfides: A more versatile approach involves the [3+2] cycloaddition of thiocarbonyl S-sulfides (thiosulfines) with a thiocarbonyl compound.[4] This method provides a powerful tool for the construction of the this compound ring with good control over the substitution pattern.

-

From Thiiranes: The catalytic conversion of thiiranes to 1,2,4-trithiolanes using metal complexes, such as ruthenium salen nitrosyl complexes, has also been reported.[5]

Exploration of Chemical Reactivity:

The chemical reactivity of 1,2,4-trithiolanes is dominated by the nature of the sulfur-sulfur and carbon-sulfur bonds within the ring.

-

Thermal Decomposition: Thermal or photochemical decomposition of 1,2,4-trithiolanes typically proceeds via a [3+2] cycloreversion, leading to the formation of a thiocarbonyl compound and a highly reactive thiocarbonyl S-sulfide.[4][6] This reactivity has been harnessed for the in situ generation of these reactive intermediates for further synthetic applications. The thermal decomposition of this compound S-oxides has also been studied in detail, revealing different fragmentation pathways depending on the position of the oxygen atom.[6]

-

Reactions with Metal Complexes: 1,2,4-trithiolanes react with various low-valent metal complexes, particularly those of platinum, to form a range of organometallic compounds.[4][7] These reactions often involve the cleavage of the S-S bond and insertion of the metal into the ring.

Emerging Biological Significance:

More recently, research has begun to uncover the biological activities of 1,2,4-trithiolanes, suggesting their potential for therapeutic applications.

-

Antimicrobial Activity: Cyclic polysulfides isolated from Parkia speciosa, including 1,2,4-trithiolanes, have demonstrated significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria.[1][2]

-

Anticancer Potential: While research is still in its early stages, some studies have hinted at the cytotoxic effects of this compound-containing compounds against cancer cell lines. However, much of the existing data on the anticancer activity of related sulfur-containing heterocycles is on 1,2,4-triazole derivatives.

-

Hydrogen Sulfide (H₂S) Donors: A significant area of current interest is the role of 1,2,4-trithiolanes as potential biological donors of hydrogen sulfide (H₂S).[8][9] H₂S is a crucial signaling molecule involved in a wide array of physiological processes, and its controlled release from donor molecules is a promising therapeutic strategy for various diseases, including cardiovascular disorders.[10][11] The proposed mechanism involves the reaction of the this compound ring with endogenous thiols like glutathione.[12]

Data Presentation

Quantitative Biological Activity Data

The following table summarizes the available quantitative data on the antimicrobial activity of cyclic polysulfides from Parkia speciosa, which are known to contain 1,2,4-trithiolanes.

| Bacterial Strain | Gram Stain | MIC Value (mg/mL) of Uncooked P. speciosa Seed Extract[1][2] |

| Enterococcus faecalis | Positive | 5 |

| Bacillus subtilis | Positive | 10 |

| Staphylococcus aureus | Positive | 20 |

| Listeria monocytogenes | Positive | 20 |

| Salmonella Typhimurium | Negative | 40 |

| Klebsiella pneumoniae | Negative | 40 |

| Escherichia coli | Negative | >40 |

| Pseudomonas aeruginosa | Negative | >40 |

Note: The extracts tested contain a mixture of compounds, including various cyclic polysulfides.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in this compound research.

General Synthesis of 3,5-Disubstituted-1,2,4-Trithiolanes from Aldehydes

This protocol is a generalized procedure based on established methods.

Materials:

-

Aldehyde (1.0 eq)

-

Hydrogen sulfide (gas)

-

Iodine (catalytic amount)

-

Anhydrous solvent (e.g., chloroform, dichloromethane)

-

Inert gas (e.g., nitrogen, argon)

Procedure:

-

A solution of the aldehyde in the anhydrous solvent is prepared in a reaction vessel under an inert atmosphere.

-

A catalytic amount of iodine is added to the solution.

-

The reaction mixture is cooled to a low temperature (typically -10 to 0 °C).

-

Hydrogen sulfide gas is bubbled through the stirred solution for a specified period.

-

The reaction progress is monitored by an appropriate technique (e.g., TLC, GC-MS).

-

Upon completion, the reaction mixture is purged with an inert gas to remove excess hydrogen sulfide.

-

The solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel.

Characterization: The structure of the synthesized this compound is confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Investigation of Thermal Decomposition of this compound S-Oxides

This protocol outlines a general workflow for studying the thermal degradation of these compounds.

Apparatus:

-

Flash vacuum pyrolysis (FVP) apparatus

-

Low-temperature matrix isolation setup (e.g., argon matrix at 10 K)

-

Spectroscopic instruments (e.g., IR, UV-Vis)

Procedure:

-

The this compound S-oxide is vaporized and passed through a heated quartz tube under high vacuum.

-

The pyrolysis products are co-deposited with a large excess of an inert gas (e.g., argon) onto a cold window (e.g., CsI at 10 K).

-

The matrix-isolated products are then analyzed by spectroscopic techniques.

-

Computational methods (e.g., DFT calculations) can be used to support the identification of the observed products and to elucidate the reaction mechanism.

Mandatory Visualization

Synthetic Workflow for 1,2,4-Trithiolanes

Caption: A generalized workflow for the synthesis and characterization of 1,2,4-trithiolanes.

Thermal Decomposition Pathway of a this compound S-Oxide

References

- 1. Effect of Boiling, Steaming and Microwaving on the Antioxidant and Antibacterial Properties of Parkia speciosa Seeds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of trithiolanes and tetrathianes from thiiranes catalyzed by ruthenium salen nitrosyl complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Trends in H2S-Donors Chemistry and Their Effects in Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Polysulfide Containing Medicinal Plant Parkia speciosa Hassk. has Both Antioxidant and Cardioprotective Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. H2S Donors and Their Use in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Quantum Chemical Calculations for 1,2,4-Trithiolane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,4-Trithiolane, a five-membered heterocyclic compound containing three sulfur atoms, is a key structural motif found in various natural products and pharmacologically active molecules. Understanding its three-dimensional structure, conformational flexibility, and electronic properties is crucial for elucidating its biological activity and for the rational design of novel therapeutic agents. Quantum chemical calculations offer a powerful in silico approach to investigate these molecular characteristics with high accuracy, providing valuable insights that complement experimental studies.

This technical guide provides an in-depth overview of the core quantum chemical calculations performed on this compound. It details the computational methodologies, summarizes key quantitative data in structured tables, and visualizes the logical workflow of these theoretical investigations.

Computational Methodologies

The theoretical investigation of this compound's molecular properties typically employs Density Functional Theory (DFT), a robust and computationally efficient method for studying the electronic structure of molecules.

Geometry Optimization

The first step in any quantum chemical study is to determine the most stable three-dimensional arrangement of atoms, known as the optimized geometry. For this compound, this involves starting with an initial guess of the molecular structure and iteratively minimizing the energy of the system.